molecular formula C11H14ClNO2 B14899993 n-(1-(3-Chlorophenyl)ethyl)-2-methoxyacetamide

n-(1-(3-Chlorophenyl)ethyl)-2-methoxyacetamide

Cat. No.: B14899993
M. Wt: 227.69 g/mol
InChI Key: KQZMQUVUBYOEFA-UHFFFAOYSA-N
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Description

N-(1-(3-Chlorophenyl)ethyl)-2-methoxyacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group, an ethyl chain, and a methoxyacetamide moiety

Preparation Methods

The synthesis of N-(1-(3-Chlorophenyl)ethyl)-2-methoxyacetamide typically involves the reaction of 3-chlorophenyl ethylamine with methoxyacetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

N-(1-(3-Chlorophenyl)ethyl)-2-methoxyacetamide: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Scientific Research Applications

N-(1-(3-Chlorophenyl)ethyl)-2-methoxyacetamide: has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including infections and inflammatory conditions.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of N-(1-(3-Chlorophenyl)ethyl)-2-methoxyacetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N-(1-(3-Chlorophenyl)ethyl)-2-methoxyacetamide: can be compared with other similar compounds, such as:

    N-(1-(3-Chlorophenyl)ethyl)-1-propanamine: This compound has a similar structure but with a propanamine moiety instead of methoxyacetamide. It exhibits different chemical and biological properties due to the variation in functional groups.

    N-(1-(3-Chlorophenyl)ethyl)-2-methoxyethanamide:

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

N-[1-(3-chlorophenyl)ethyl]-2-methoxyacetamide

InChI

InChI=1S/C11H14ClNO2/c1-8(13-11(14)7-15-2)9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

KQZMQUVUBYOEFA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)NC(=O)COC

Origin of Product

United States

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